molecular formula C11H15NO3 B13830314 N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide

Cat. No.: B13830314
M. Wt: 209.24 g/mol
InChI Key: XVLAQDBLMPHUEN-UHFFFAOYSA-N
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Description

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with ethyl, methoxy, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Ethyl Substitution: The ethyl group can be added through an alkylation reaction using ethyl halides.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can be compared with similar compounds such as:

    N-(6-Methyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(6-Ethyl-6-hydroxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Biological Activity

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide, with the CAS number 313693-50-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, cytotoxicity, and possible therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H15NO3
Molar Mass209.24 g/mol
CAS Number313693-50-4

These properties suggest that the compound may interact with biological systems through various pathways.

The biological activity of this compound is primarily attributed to its structure, which allows for interactions with key biological targets. The compound may exhibit activity against certain enzymes and cellular pathways involved in cancer progression and other diseases.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of this compound as an anticancer agent. While direct data on this compound is scarce, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Related Compounds

In a study involving derivatives of 1,3,4-oxadiazole, several compounds exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 human lung cancer cells. Notably, some compounds achieved IC50 values below 0.14 μM . This suggests that modifications to the acetamide structure can enhance cytotoxicity.

Potential Therapeutic Applications

Given its structural features and preliminary findings from related compounds, this compound could be explored for various therapeutic applications:

  • Anticancer Agent : Targeting tumor-associated enzymes could lead to new treatment strategies.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects that warrant investigation.
  • Neurological Disorders : The modulation of enzyme activity could also be beneficial in treating neurodegenerative diseases.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(6-ethyl-6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)acetamide

InChI

InChI=1S/C11H15NO3/c1-4-11(15-3)6-5-9(14)7-10(11)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

XVLAQDBLMPHUEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(=O)C=C1NC(=O)C)OC

Origin of Product

United States

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